Hydroxydehydro nifédipine carboxylate

Vue d'ensemble

Description

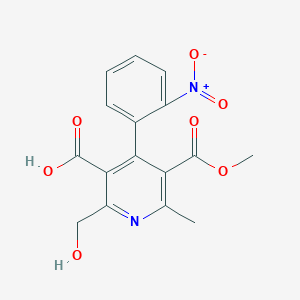

3,5-Pyridinedicarboxylic acid, 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-, 5-methyl ester is a phenylpyridine.

Applications De Recherche Scientifique

Études pharmacocinétiques et de biodisponibilité

L'hydroxydehydro nifédipine carboxylate est un métabolite de la nifédipine, un bloqueur des canaux calciques . Il a été utilisé dans le développement de méthodes spectroscopiques de masse en tandem à haut débit pour déterminer les concentrations de nifédipine . Ces méthodes ont été appliquées dans des études de biodisponibilité à jeun et après un repas .

Traitement des maladies cardiovasculaires

La nifédipine, dont l'this compound est dérivé, est largement utilisée dans le traitement des maladies cardiovasculaires telles que l'hypertension, l'angine de poitrine et le phénomène de Raynaud . Elle inhibe l'afflux de calcium extracellulaire à travers les pores des membranes myocardiques et vasculaires, limitant les processus contractiles des cellules musculaires lisses, diminuant ainsi la résistance périphérique totale et la pression artérielle systémique .

Chimie analytique

Le développement de méthodes robustes pour l'analyse de la nifédipine dans le plasma est difficile en raison de sa nature photolabile et de sa biotransformation oxydative en métabolites pharmacologiquement inactifs, y compris l'this compound . Ce composé a été utilisé dans le développement et la validation de méthodes analytiques pour la nifédipine .

Efficacité du blocage des canaux calciques

L'this compound, en tant que dérivé de la nifédipine, peut avoir des applications potentielles dans l'étude de l'efficacité du blocage des canaux calciques . La nifédipine et ses analogues sont connus pour bloquer les ions K+ activés par les ions Ca2+ dans les érythrocytes humains .

Études de stabilité physique et de solubilité

Mécanisme D'action

Target of Action

Hydroxydehydro Nifedipine Carboxylate is a metabolite of Nifedipine , a first-generation dihydropyridine L-type calcium channel blocker . The primary targets of this compound are the L-type calcium channels in vascular smooth muscle and myocardial cells .

Mode of Action

The compound works by blocking the voltage-gated L-type calcium channels in these cells . This blockage prevents the entry of calcium ions into cells during depolarization, which leads to a reduction in peripheral arterial vascular resistance and dilation of coronary arteries .

Biochemical Pathways

The blockage of calcium channels affects the calcium-dependent signal transduction pathways. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores and restricts contractile processes of smooth muscle cells . This action decreases total peripheral resistance and systemic blood pressure .

Pharmacokinetics

Nifedipine, the parent compound of Hydroxydehydro Nifedipine Carboxylate, is metabolized in the human body via oxidative biotransformation into pharmacologically inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate . The pharmacokinetics of Nifedipine is complex and can be influenced by factors such as the rate of drug input, pharmaceutical preparation, and the presence of food .

Result of Action

The result of the compound’s action is a reduction in blood pressure and an increase in the supply of oxygen to the heart . This alleviates conditions like angina pectoris and hypertension .

Action Environment

The action of Hydroxydehydro Nifedipine Carboxylate can be influenced by various environmental factors. For instance, Nifedipine is a photo-labile compound , meaning its stability and efficacy can be affected by light exposure. Furthermore, the presence of food can influence the absorption and bioavailability of Nifedipine .

Analyse Biochimique

Biochemical Properties

Hydroxydehydro Nifedipine Carboxylate plays a significant role in biochemical reactions as an inactive metabolite of nifedipine . It interacts with various enzymes and proteins during its formation and metabolism. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidative biotransformation of nifedipine This interaction is crucial for the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate

Cellular Effects

Hydroxydehydro Nifedipine Carboxylate influences various cellular processes due to its origin from nifedipine . Nifedipine, being a calcium channel blocker, affects cell signaling pathways by inhibiting the influx of calcium ions into cells . This inhibition impacts cellular metabolism, gene expression, and overall cell function. Although Hydroxydehydro Nifedipine Carboxylate itself is inactive, its presence indicates the metabolic processing of nifedipine, which can have downstream effects on cellular activities.

Molecular Mechanism

The molecular mechanism of Hydroxydehydro Nifedipine Carboxylate involves its formation through the oxidative biotransformation of nifedipine by cytochrome P450 enzymes . This process results in the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate. The compound does not exhibit significant binding interactions with biomolecules or enzyme inhibition/activation due to its inactive nature . Its formation is a crucial step in the metabolic pathway of nifedipine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxydehydro Nifedipine Carboxylate over time are primarily related to its stability and degradation . The compound is stable under specific conditions, but its degradation can occur over time, affecting its concentration and potential impact on cellular functions.

Dosage Effects in Animal Models

Studies on nifedipine, its parent compound, indicate that varying dosages can lead to different physiological responses . High doses of nifedipine can cause adverse effects, including hypotension and reflex tachycardia

Metabolic Pathways

Hydroxydehydro Nifedipine Carboxylate is involved in the metabolic pathways of nifedipine . The primary pathway includes the oxidative biotransformation of nifedipine by cytochrome P450 enzymes, resulting in the formation of Hydroxydehydro Nifedipine Carboxylate and other inactive metabolites . This pathway is crucial for the metabolism and clearance of nifedipine from the body.

Transport and Distribution

The transport and distribution of Hydroxydehydro Nifedipine Carboxylate within cells and tissues are influenced by its physicochemical properties . The compound is likely transported through passive diffusion due to its small molecular size and lipophilicity . It may also interact with specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited.

Subcellular Localization

The subcellular localization of Hydroxydehydro Nifedipine Carboxylate is not well-characterized. Given its origin from nifedipine, it is likely to be found in cellular compartments involved in drug metabolism, such as the endoplasmic reticulum and mitochondria

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDQNVJJIRIJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544729 | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-31-8 | |

| Record name | Hydroxydehydro nifedipine carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.